molecular formula C23H23N3O3S B14090921 3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol

3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B14090921
M. Wt: 421.5 g/mol
InChI Key: QLJSDRBFJVQIKY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using 3,4-dimethoxybenzene as a starting material.

    Attachment of the 4-methylphenylsulfanyl group: This can be done through nucleophilic substitution reactions using thiol derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated solvents, strong acids or bases, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and signal transduction pathways.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific optical or electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
  • 3-(3,4-Dimethoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acrylic acid

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C23H23N3O3S/c1-14-5-8-18(9-6-14)30-13-17-12-21(27)26-23(24-17)22(15(2)25-26)16-7-10-19(28-3)20(11-16)29-4/h5-12,25H,13H2,1-4H3

InChI Key

QLJSDRBFJVQIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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